molecular formula C8H10N2O B3178498 4-(Dimethylamino)picolinaldehyde CAS No. 59886-58-7

4-(Dimethylamino)picolinaldehyde

Cat. No.: B3178498
CAS No.: 59886-58-7
M. Wt: 150.18 g/mol
InChI Key: NPBXBYZPUPHVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)picolinaldehyde is an organic compound with the molecular formula C₈H₁₀N₂O. It is a derivative of picolinaldehyde, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a dimethylamino group. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 4-(Dimethylamino)picolinaldehyde typically involves the reaction of 4-(Dimethylamino)pyridine with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 4-(Dimethylamino)pyridine is treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield this compound . The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the reaction rate and prevent side reactions.

Chemical Reactions Analysis

4-(Dimethylamino)picolinaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)picolinaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a fluorescent probe by binding to metal ions, leading to changes in its fluorescence properties. This interaction is often mediated by the nitrogen atoms in the pyridine ring and the dimethylamino group, which can coordinate with metal ions .

Comparison with Similar Compounds

4-(Dimethylamino)picolinaldehyde can be compared with other similar compounds, such as:

    4-(Dimethylamino)benzaldehyde: Similar in structure but with a benzene ring instead of a pyridine ring.

    4-(Dimethylamino)pyridine: Lacks the formyl group but has similar reactivity due to the presence of the dimethylamino group.

    4-(Dimethylamino)benzoic acid: Contains a carboxylic acid group instead of a formyl group.

These compounds share some chemical properties but differ in their specific reactivities and applications, highlighting the unique characteristics of this compound.

Properties

IUPAC Name

4-(dimethylamino)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10(2)8-3-4-9-7(5-8)6-11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBXBYZPUPHVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylamino)picolinaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Dimethylamino)picolinaldehyde
Reactant of Route 3
Reactant of Route 3
4-(Dimethylamino)picolinaldehyde
Reactant of Route 4
Reactant of Route 4
4-(Dimethylamino)picolinaldehyde
Reactant of Route 5
4-(Dimethylamino)picolinaldehyde
Reactant of Route 6
4-(Dimethylamino)picolinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.